JH-IX-179 -

JH-IX-179

Catalog Number: EVT-1533842
CAS Number:
Molecular Formula: C26H24N6O
Molecular Weight: 436.519
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JH-IX-179 is a novel type I ATP competitive, extremely potent and selective FLT3 inhibitor. JH-IX-179 has IC50 (FLT3, D835Y) = 4 nM; and IC50 (FLT3, ITD)=10nm. JH-IX-179 displays similar potency as crenolanib against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells as well as two human leukemia cell lines MOLM-13 and MOLM-14. However, JH-IX-179 is considerably more selective for FLT3 and FLT3 mutants than crenolanib. Furthermore, JH-IX-179 displayed very little human serum protein binding and effectively inhibited autophosphorylation of FLT3 and the activity of signaling molecules downstream of FLT3-D835Y and FLT3-ITD.
Overview

JH-IX-179 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential applications in treating various diseases, particularly in the context of cancer research. This compound is classified as a small molecule inhibitor, specifically targeting certain pathways involved in cellular proliferation and survival.

Source

JH-IX-179 was developed through extensive research aimed at identifying novel therapeutic agents that can effectively modulate biological processes associated with disease. The compound's discovery is linked to efforts in optimizing existing chemical scaffolds for enhanced activity and selectivity against specific biological targets.

Classification

JH-IX-179 falls under the category of small molecule inhibitors, which are characterized by their ability to interact with biological macromolecules and alter their function. These compounds are crucial in drug development, especially for conditions where traditional therapies may be ineffective.

Synthesis Analysis

Methods

The synthesis of JH-IX-179 typically involves multi-step organic reactions, utilizing various synthetic methodologies to construct its complex molecular framework. Key techniques include:

  • Solid-phase peptide synthesis: This method allows for the efficient assembly of peptide sequences, which can be crucial for developing compounds like JH-IX-179 that may mimic peptide structures or function through peptide-like mechanisms.
  • Fmoc (9-fluorenylmethyloxycarbonyl) strategy: This is a widely used technique for protecting amino groups during synthesis, facilitating the stepwise addition of amino acids to form peptides or related compounds .

Technical Details

The synthesis process may involve several critical steps such as:

  1. Protection and deprotection: Utilizing protective groups to prevent unwanted reactions during synthesis.
  2. Coupling reactions: Employing reagents that promote the formation of peptide bonds or other linkages.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are essential for isolating the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of JH-IX-179 is characterized by specific functional groups that confer its biological activity. While exact structural details may vary based on synthetic routes, it typically features:

  • A central core structure that interacts with target proteins.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular formula, molecular weight, and other relevant data such as melting point and solubility characteristics are essential for understanding the compound's behavior in biological systems.

Chemical Reactions Analysis

Reactions

JH-IX-179 undergoes various chemical reactions that can be categorized into:

  • Substitution reactions: Involving the replacement of one functional group with another.
  • Elimination reactions: Leading to the formation of double bonds or ring structures.

Technical Details

Understanding these reactions is critical for predicting how JH-IX-179 will behave in biological systems, including its metabolic pathways and potential interactions with other molecules.

Mechanism of Action

Process

The mechanism of action of JH-IX-179 involves specific interactions with target proteins or enzymes within cellular pathways. This interaction typically results in:

  1. Inhibition of target activity: By binding to active sites or allosteric sites on proteins.
  2. Alteration of signaling pathways: Leading to changes in cell proliferation, apoptosis, or other critical cellular functions.

Data

Quantitative data from biochemical assays can provide insights into the potency and efficacy of JH-IX-179 against its targets, often measured through IC50 values (the concentration required to inhibit 50% of target activity).

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Important for bioavailability; JH-IX-179 should exhibit sufficient solubility in physiological conditions.
  • Stability: The compound must remain stable under various environmental conditions (e.g., temperature, pH).

Chemical Properties

Chemical properties such as reactivity with other compounds, pKa values (which indicate acidity), and logP (partition coefficient) values are crucial for predicting how JH-IX-179 will behave in vivo.

Applications

Scientific Uses

JH-IX-179 has potential applications in several scientific fields:

  1. Cancer Research: As a small molecule inhibitor, it may be investigated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
  2. Biochemical Studies: It can serve as a tool compound to elucidate specific biological pathways and mechanisms.
  3. Drug Development: The compound may be further developed into a therapeutic agent through optimization studies aimed at enhancing its efficacy and reducing side effects.
Introduction

Molecular Basis of FLT3 in Acute Myeloid Leukemia Pathogenesis

The FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase structurally related to KIT and PDGFR. It plays critical roles in hematopoietic stem cell survival, proliferation, and differentiation. In AML, two primary classes of activating mutations occur:

  • Internal tandem duplications (ITD): Found in 20–25% of AML cases, these mutations insert duplicated sequences within the juxtamembrane domain (JM), disrupting autoinhibitory functions and leading to ligand-independent dimerization [1] [2].
  • Tyrosine kinase domain (TKD) point mutations: Occurring in ~7% of AML, mutations like D835V/Y or N841I stabilize the activation loop in a constitutively active conformation, enhancing catalytic activity without requiring dimerization [1] [4].

These mutations activate downstream pathways (STAT5, PI3K/AKT, RAS/MAPK) through autophosphorylation, driving leukemogenesis. Critically, FLT3-ITD mutations correlate with high relapse rates and poor survival due to elevated leukemic burden and rapid clonal evolution [2] [9]. The persistence of minimal residual disease (MRD) post-treatment, often harboring these mutations, underscores FLT3 as a high-value therapeutic target.

Table 1: Prevalence and Impact of FLT3 Mutations in AML

Mutation TypeFrequency (%)Domain AffectedPrognostic Impact
ITD20–25JuxtamembranePoor OS, high relapse
TKD (D835V/Y)~7Activation loopVariable
TKD (N841I)<1Activation loopInsufficient data

Historical Development of FLT3 Inhibitors and Therapeutic Gaps

First-generation FLT3 inhibitors (e.g., midostaurin, sorafenib) exhibited limited selectivity, inhibiting multiple kinases (PDGFR, VEGFR, KIT) and causing off-target toxicities. Their pharmacokinetic limitations—short half-lives (midostaurin: 5–29 hours) and high plasma IC50 values (>1000 nM)—restricted sustained FLT3 suppression [2] [5]. Second-generation inhibitors improved selectivity but faced distinct challenges:

  • Quizartinib (Type II): Potent against FLT3-ITD (IC50 = 2 nM) but ineffective against TKD mutations (D835Y IC50 = 93 nM) due to reliance on the DFG-out kinase conformation [1] [2].
  • Crenolanib (Type I): Active against TKD mutations (D835Y IC50 = 4 nM) but vulnerable to gatekeeper mutations (F691L) [1] [4].
  • Gilteritinib: Approved for relapsed/refractory AML, yet resistance emerges via on-target mutations (F691L, G697S) or parallel pathway activation (NRAS) [2] [9].

Table 2: Limitations of Clinically Evaluated FLT3 Inhibitors

InhibitorTypeFLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Key Resistance Mechanisms
MidostaurinI10001000N676K, F691I, MCL-1 upregulation
SorafenibII308InactiveD835Y, F691L, ERK/PIM activation
QuizartinibII293D835Y, F691L, AXL activation
CrenolanibI34F691L, N701K, NRAS mutations
GilteritinibI17–3317–33F691L, Y693C, NRAS mutations

These limitations highlighted unmet needs: pan-mutant efficacy, resistance mitigation, and kinome-wide selectivity to minimize off-target effects [1] [4] [9].

Rationale for Novel Type I FLT3 Inhibitors in Mutant-Driven AML

Type I inhibitors bind the active conformation of FLT3, occupying the ATP-binding site regardless of DFG-loop orientation. This confers dual advantages:

  • Activity against TKD mutations: TKD mutants (e.g., D835V) stabilize the active conformation, making them inherently susceptible to Type I inhibition [1] [4].
  • Higher barrier to resistance: By targeting conserved ATP-site residues, Type I inhibitors reduce vulnerability to activation-loop mutations that evade Type II agents [4] [9].

JH-IX-179 emerged from a medicinal chemistry campaign to develop indenoindolone-based inhibitors with enhanced selectivity. Initial compounds (e.g., 5, 6) showed moderate activity (IC50 = 40–128 nM), but structural optimization—introducing dimethylaminopropyl substituents and pyrazole moieties—yielded JH-IX-179, which exhibited picomolar affinity for diverse FLT3 mutants while sparing >99% of kinases [1] [4]. Its development addressed critical gaps in mutant FLT3 targeting, particularly against non-canonical isoforms like N841I.

Properties

Product Name

JH-IX-179

Molecular Formula

C26H24N6O

Molecular Weight

436.519

SMILES

O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5

Synonyms

JH-IX-179; JH-IX 179; JH-IX179.;3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.